10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
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Description
10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide is an intermediate of Carbamazepine , which is a sodium channel blocker used primarily in the treatment of epilepsy and neuropathic pain . It is also known by other names such as Iminobibenzyl, Iminodibenzyl, and RP 23669 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related compounds that have been synthesized. For instance, a series of novel host materials based on the 10,11-dihydro-5H-dibenzo azepine (AZ) motif were designed and synthesized .Molecular Structure Analysis
The molecular formula of this compound is C14H13N . The molecular weight is 195.2597 . The IUPAC Standard InChIKey is ZSMRRZONCYIFNB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, there are related compounds that have been studied. For example, a hit molecule was discovered through the chemical synthesis and biological characterization of a small-molecule compound library based around the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 195.26 . The melting point is 105-108 °C (lit.) .Future Directions
Future directions for 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide could involve its use in the synthesis of novel compounds. For example, a series of novel host materials based on the 10,11-dihydro-5H-dibenzo azepine (AZ) motif were designed and synthesized . These materials showed promise for use in highly efficient green and red organic light-emitting diodes .
Properties
IUPAC Name |
5,6-dichloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H,(H2,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKHJIGURUVKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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